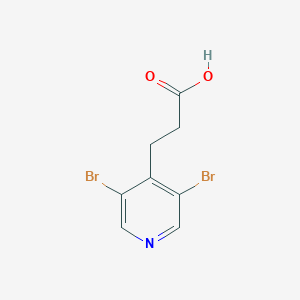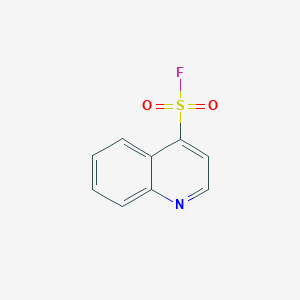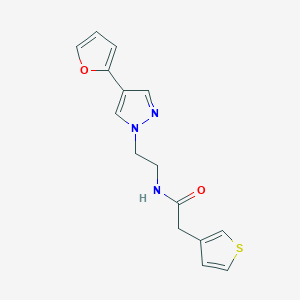
3-(3,5-Dibromopyridin-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dibromopyridin-4-yl)propanoic acid is a chemical compound with the molecular formula C8H7Br2NO2 and a molecular weight of 308.96 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 3-(3,5-Dibromopyridin-4-yl)propanoic acid is 1S/C8H7Br2NO2/c9-6-3-11-4-7(10)5(6)1-2-8(12)13/h3-4H,1-2H2,(H,12,13) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-(3,5-Dibromopyridin-4-yl)propanoic acid is a powder at room temperature . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Compounds
- Condensation Reactions: Substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids, which are structurally related to 3-(3,5-Dibromopyridin-4-yl)propanoic acid, have been used in condensation reactions with various amines. These reactions afford different complex compounds like N-(pyridin-2-yl)propanamides and pyrido[2,3-d]pyrimidinones (Harutyunyan et al., 2015).
Antagonists in Medicinal Chemistry
- αvβ3 Receptor Antagonists: Derivatives structurally akin to 3-(3,5-Dibromopyridin-4-yl)propanoic acid have been identified as potent αvβ3 receptor antagonists, showing promise in the prevention and treatment of osteoporosis (Coleman et al., 2004).
Antibiotic Synthesis
- Antimicrobial Drug Development: Compounds like 3-Quinolin-4-one propanoic acids, similar to 3-(3,5-Dibromopyridin-4-yl)propanoic acid, are being researched for their potential as scaffolds in creating new antimicrobial drugs. This is particularly vital due to increasing microbial resistance to existing antibiotics (Zubkov et al., 2016).
Analytical Methods for Quality Control
- Quality Control in Pharmaceuticals: The analysis and testing of similar compounds are crucial for the quality control of active pharmaceutical ingredients. This includes methods like 13C NMR-spectroscopy, essential for resolving tautomeric forms of these compounds (Zubkov et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3,5-dibromopyridin-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c9-6-3-11-4-7(10)5(6)1-2-8(12)13/h3-4H,1-2H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUVALIBTKQPRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)CCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dibromopyridin-4-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-3-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2378213.png)

![8-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378215.png)



![N-(2-Ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2378224.png)
![3-(3-methoxyphenyl)-7-[4-(2-thienylcarbonyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2378225.png)
![3-[N-(4-methylphenyl)benzenesulfonamido]propanoic acid](/img/structure/B2378230.png)
![2-[(4-Bromophenyl)sulfanylmethyl]-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one](/img/structure/B2378231.png)
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(3-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2378232.png)
![(4-methylthiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2378233.png)

